An In-depth Technical Guide to Cbz-3-methyl-D-phenylalanine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Cbz-3-methyl-D-phenylalanine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Modified Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by metabolic instability. The strategic incorporation of unnatural amino acids is a cornerstone of next-generation peptide drug design, aimed at overcoming these limitations. Cbz-3-methyl-D-phenylalanine is a bespoke amino acid derivative that embodies two critical modifications: the N-terminal protection with a benzyloxycarbonyl (Cbz) group and the incorporation of a D-enantiomer with a methyl group on the phenyl ring.
The Cbz group is a classic and robust amine protecting group, pivotal in solution-phase peptide synthesis for preventing unwanted side reactions at the N-terminus.[1][2] The D-configuration of the amino acid significantly enhances resistance to enzymatic degradation by proteases, which predominantly recognize L-amino acids, thereby prolonging the peptide's in vivo half-life.[3][4][5][6] Furthermore, the methyl group at the meta-position of the phenyl ring can modulate the conformational properties and binding interactions of the peptide, potentially leading to improved efficacy and selectivity.[3]
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, logical framework for the synthesis and characterization of Cbz-3-methyl-D-phenylalanine, a valuable building block for the development of novel peptide-based therapeutics.
Chemical Structure and Core Properties
Cbz-3-methyl-D-phenylalanine, systematically named (R)-2-((benzyloxycarbonyl)amino)-3-(m-tolyl)propanoic acid, is a non-proteinogenic amino acid derivative.[7] Its structure is characterized by a D-phenylalanine backbone with a methyl group at the 3-position of the phenyl ring and a benzyloxycarbonyl (Cbz) group attached to the alpha-amino group.
Molecular Structure:
Chemical Structure of Cbz-3-methyl-D-phenylalanine
| Property | Value | Source |
| Molecular Formula | C18H19NO4 | [8][9] |
| Molecular Weight | 313.35 g/mol | [8][10][11] |
| IUPAC Name | (2R)-2-[[(benzyloxy)carbonyl]amino]-3-(3-methylphenyl)propanoic acid | |
| SMILES | O=C(O)NC(OCC2=CC=CC=C2)=O | [8][9] |
| CAS Number | Not available | [8][9] |
It is important to note that a specific CAS number for Cbz-3-methyl-D-phenylalanine is not consistently reported in chemical databases, suggesting it may be a less common or novel research compound. For comparison, the related compound Cbz-N-methyl-DL-phenylalanine has the CAS number 81134-79-4.[10]
Synthesis of Cbz-3-methyl-D-phenylalanine: A Generalized Protocol
Reaction Scheme:
General Synthetic Pathway
Experimental Protocol:
-
Dissolution of the Amino Acid: Dissolve 3-methyl-D-phenylalanine (1.0 eq) in a suitable aqueous base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution, in a round-bottom flask equipped with a magnetic stirrer. The choice of base is critical to deprotonate the amino group, rendering it nucleophilic. The reaction is typically performed in a biphasic system with an organic solvent like dioxane or THF to aid in the solubility of the reagents.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) to the cooled solution with vigorous stirring. The slight excess of Cbz-Cl ensures complete conversion of the starting material. The slow addition is necessary to maintain the reaction temperature and pH.
-
pH Maintenance: During the addition of Cbz-Cl, the pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) by the concurrent addition of an aqueous base. This prevents the protonation of the amino group and the decomposition of the Cbz-Cl.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable.
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with a non-polar organic solvent, such as diethyl ether, to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Acidification and Product Precipitation: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The Cbz-protected amino acid, being less soluble in acidic aqueous solution, will precipitate out as a white solid.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Cbz-3-methyl-D-phenylalanine.
Rationale and Self-Validation:
This protocol is based on the well-established Schotten-Baumann reaction conditions for the N-acylation of amines. The use of a biphasic system with a base is a standard and reliable method for the introduction of the Cbz group.[1] The work-up procedure is designed to effectively separate the product from unreacted starting materials and byproducts. The final recrystallization step serves as a self-validating purification method, as the formation of a crystalline solid with a sharp melting point is a strong indicator of purity.
Analytical Characterization: Predicted Spectroscopic Properties
¹H NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
Aromatic Protons (Cbz group): A multiplet around 7.35 ppm (5H), corresponding to the monosubstituted benzene ring of the benzyl group.
-
Aromatic Protons (m-tolyl group): A multiplet in the range of 7.0-7.2 ppm (4H), characteristic of the meta-substituted phenyl ring.
-
CH₂ (benzyl): A singlet around 5.1 ppm (2H), corresponding to the methylene protons of the benzyl group.
-
α-CH: A multiplet around 4.7 ppm (1H), corresponding to the alpha-proton of the amino acid backbone.
-
β-CH₂: A multiplet around 3.1 ppm (2H), corresponding to the beta-protons of the amino acid backbone.
-
CH₃ (tolyl): A singlet around 2.3 ppm (3H), corresponding to the methyl group on the phenyl ring.
-
NH: A broad singlet, the chemical shift of which is concentration-dependent.
-
COOH: A broad singlet, typically above 10 ppm, which may or may not be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
C=O (Carboxylic Acid): ~175 ppm
-
C=O (Carbamate): ~156 ppm
-
Aromatic Carbons: ~127-138 ppm
-
α-C: ~55 ppm
-
β-C: ~38 ppm
-
CH₂ (benzyl): ~67 ppm
-
CH₃ (tolyl): ~21 ppm
Infrared (IR) Spectroscopy (Predicted, cm⁻¹):
-
O-H stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹
-
N-H stretch (Amine): ~3300 cm⁻¹
-
C=O stretch (Carboxylic Acid): ~1710 cm⁻¹
-
C=O stretch (Carbamate): ~1690 cm⁻¹
-
C=C stretch (Aromatic): ~1600, 1495, 1455 cm⁻¹
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected [M-H]⁻ ion at m/z 312.1 or [M+H]⁺ ion at m/z 314.1.
Applications in Drug Development and Peptide Science
Cbz-3-methyl-D-phenylalanine is a valuable building block for the synthesis of peptidomimetics and peptide-based drugs with enhanced therapeutic potential.[3][5]
-
Increased Metabolic Stability: The D-configuration provides resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide.[4][6]
-
Conformational Constraint: The methyl group on the phenyl ring can introduce a degree of conformational rigidity, which can be beneficial for locking the peptide into a bioactive conformation and improving binding affinity to its target.
-
Modulation of Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid side chain, which can influence the peptide's solubility, membrane permeability, and interactions with its biological target.
-
Building Block for Unnatural Peptides: This modified amino acid can be incorporated into peptide sequences using standard solution-phase or solid-phase peptide synthesis (after appropriate modification for solid-phase chemistry), allowing for the creation of novel peptide libraries for drug screening.
Conclusion
Cbz-3-methyl-D-phenylalanine represents a sophisticated and strategically designed building block for the development of advanced peptide therapeutics. Its unique combination of a robust protecting group, a metabolically stable D-enantiomeric core, and a functionality-modulating methyl group makes it a valuable asset for medicinal chemists and peptide scientists. While direct experimental data for this specific compound is sparse, this guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the design of next-generation peptide drugs.
References
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PubChem. Cbz-N-methyl-L-phenylalanine. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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LifeTein. Should My Peptides Have D-Amino Acids?. [Link]
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PrepChem. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
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ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]
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ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. [Link]
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MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]
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CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]
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StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
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Fiveable. Cbz Definition - Organic Chemistry Key Term. [Link]
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